molecular formula C11H19NO2 B2778874 Tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate CAS No. 2248350-97-0

Tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate

Cat. No.: B2778874
CAS No.: 2248350-97-0
M. Wt: 197.278
InChI Key: WQVXOQWAZBJYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate: is a chemical compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The bicyclic framework provides a rigid structure that can influence the compound’s reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate typically involves the formation of the bicyclic core followed by functionalization. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with a suitable azabicyclo compound, which is then reacted with tert-butyl acetate in the presence of a base to form the desired product .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. Additionally, purification steps such as crystallization or chromatography would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate can be used as a building block for more complex molecules. Its rigid structure can influence the stereochemistry of reactions, making it valuable in the synthesis of chiral compounds .

Biology and Medicine: The compound’s unique structure allows it to interact with biological targets in specific ways, potentially leading to the development of new pharmaceuticals. It may be investigated for its activity against various biological pathways or as a scaffold for drug design .

Industry: In industrial applications, this compound could be used in the development of new materials or as an intermediate in the production of other chemicals. Its stability and reactivity make it a versatile component in various chemical processes .

Mechanism of Action

The mechanism by which tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate exerts its effects depends on its interaction with molecular targets. The bicyclic structure can fit into specific binding sites on enzymes or receptors, influencing their activity. This interaction can modulate biological pathways, leading to various effects depending on the target .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate is unique due to its specific bicyclic structure, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)6-11-4-8(5-11)7-12-11/h8,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVXOQWAZBJYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC12CC(C1)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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